1-[(4-METHYLPYRIDIN-2-YL)CARBAMOTHIOYL]FORMAMIDE
Overview
Description
1-[(4-METHYLPYRIDIN-2-YL)CARBAMOTHIOYL]FORMAMIDE is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their wide range of applications in various fields such as medicine, agriculture, and analytical chemistry. This compound, in particular, has been studied for its potential biological activities and its role in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-METHYLPYRIDIN-2-YL)CARBAMOTHIOYL]FORMAMIDE typically involves the reaction of 4-methylpyridine-2-amine with formamide and carbon disulfide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-[(4-METHYLPYRIDIN-2-YL)CARBAMOTHIOYL]FORMAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiocarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with the thiocarbonyl group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(4-METHYLPYRIDIN-2-YL)CARBAMOTHIOYL]FORMAMIDE involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its thiocarbonyl group can interact with nucleophilic sites on proteins and other biomolecules, leading to inhibition of their function .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
- N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide
- 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
Uniqueness
1-[(4-METHYLPYRIDIN-2-YL)CARBAMOTHIOYL]FORMAMIDE is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of the formamide group also adds to its versatility in forming hydrogen bonds and interacting with various molecular targets .
Properties
IUPAC Name |
2-[(4-methylpyridin-2-yl)amino]-2-sulfanylideneacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-5-2-3-10-6(4-5)11-8(13)7(9)12/h2-4H,1H3,(H2,9,12)(H,10,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVWPQOCKBUKPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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